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The table below summarizes the comparative data for sapanisertib and everolimus in PNETSs, highlighting a

key discrepancy between promising pre-clinical results and subsequent clinical trial outcomes.

Aspect

Sapanisertib (TAK-228 /
INK128)

Everolimus (Rapalog)

Mechanism of Action

Targets

Pre-clinical Efficacy
in PDX-PNET Model

Clinical Efficacy in
Advanced PNET

ATP-competitive inhibitor of
mMTOR; potently inhibits both
mTORC1 and mTORC2 [1] [2].

Phosphorylation of S6K1, 4EBP1
(mTORC1), and AKT (mTORC2)

[1].

Strongly inhibited tumor growth;
caused tumor shrinkage in
most everolimus-resistant
tumors [1].

No objective tumor responses
observed in a Phase Il trial
(EA2161) for rapalog-resistant
PNETSs [3] [2] [4].

Allosteric inhibitor that selectively inhibits
mTORC1 only [1] [2].

Phosphorylation of S6K1 (mMTORC1);
does not inhibit 4EBP1 or AKT, leading
to potential feedback activation [1].

Strongly inhibited tumor growth, but
some models developed resistance over
time [1].

FDA-approved for advanced PNET;
typically delays progression but
significant tumor shrinkage is uncommon
and resistance often develops [1] [2].
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Sapanisertib (TAK-228 /

Aspect Everolimus (Rapalo

i INK128) (Rapalog)
Median Progression- 5.19 months [3] [2] Not available in searched results for
Free Survival (PFS) in direct comparison in this context.

Phase Il PNET Trial

Common Adverse Hyperglycemia, fatigue, rash, Not the focus of searched results, but
Events diarrhea, nausea, vomiting [3] [2].  typically includes stomatitis, rash,
fatigue, and metabolic issues.

Detailed Experimental Protocol from the PDX-PNET
Model

The foundational pre-clinical data comes from a study that established the first patient-derived xenograft

model for PNETs (PDX-PNET) [1]. The key methodological steps were:

¢ Model Establishment: A patient with advanced, metastatic PNET provided a sample from a hepatic
metastasis during palliative debulking surgery. Written informed consent and ethical approvals were
obtained [1].

¢ Implantation and Propagation: The tumor tissue was minced and implanted subcutaneously into
female athymic nude mice with Matrigel. This initial passage was termed PO. When tumors reached
700-1000 mms3, they were harvested and re-implanted into new mice to create subsequent passages
[1].

¢ Model Validation: The PDX-PNET model was confirmed to:

Maintain the original PNET morphology and gene expression signature across passages.

(e]

[¢]

Harbor mutations in known PNET-associated genes (e.g., MEN1, PTEN).

Display activated mTOR signaling.

Be detectable via Gallium-68 DOTATATE PET-CT scan, a standard clinical imaging technique

for neuroendocrine tumors [1].

¢ Drug Testing In Vivo: For efficacy studies, cohorts of mice with established PDX tumors were
randomized into control and treatment groups when the average tumor size reached 150 mms.

[e]

[e]

o Drugs: Sapanisertib and everolimus were each prepared as suspensions in a vehicle solution
for oral gavage.

o Dosing: Mice were treated once daily with everolimus (10 mg/kg body weight) or sapanisertib
(2 mg/kg body weight).
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o Endpoint Analysis: Tumor volume was measured regularly. At the experimental endpoint,
tumors were harvested for analysis (Western blot, immunohistochemistry) [1].

Another independent study supported these findings, showing that sapanisertib suppressed Tissue Factor
(TF) expression and activity in human pNET cell lines (QGP1 and BON) and reduced the growth of

orthotopic BON tumors in mice [5].

MTOR Signaling Pathway and Drug Mechanisms

The following diagram illustrates the mTOR signaling pathway in PNETs and the different mechanisms of
action of everolimus and sapanisertib, which explains the rationale for developing dual mTORC1/2

inhibitors.
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mMTOR Signaling in PNETs and Drug Mechanisms
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As shown in the diagram, the dysregulation of the PI3K/AKT/mTOR pathway is a key feature of many
PNETs [1] [6]. This can occur through mutations in genes like MENT or loss of the tumor suppressor PTEN
[1] [7]. Everolimus inhibits only mTORC1, which can lead to compensatory AKT activation via mTORC2, a
proposed mechanism of drug resistance [1] [2]. Sapanisertib was designed to overcome this by targeting the
catalytic site of mTOR itself, thereby inhibiting both mMTORC1 and mTORC2 and providing more complete

pathway suppression [1].

Key Insights for Researchers

o Translational Challenge: The data presents a classic case of the "valley of death" in drug
development. While the PDX model provided a strong mechanistic rationale for testing sapanisertib
in everolimus-resistant PNETs [1], the subsequent Phase Il clinical trial failed to demonstrate
objective responses [3] [2]. This underscores the limitations of even validated pre-clinical models in
fully predicting clinical efficacy.

¢ Clinical Toxicity is a Major Factor: The Phase Il trial reported that 61% of patients experienced
Grade 3 adverse events, with hyperglycemia being the most frequent [3] [2]. This toxicity profile
likely limits the dose that can be administered clinically and may have contributed to the lack of
efficacy.

¢ Future Directions: Research suggests that PNETs are highly heterogeneous [6]. Future therapeutic
strategies may require better patient selection based on specific molecular biomarkers of mTOR
pathway activation, which was not successfully achieved in a renal cell carcinoma trial of
sapanisertib [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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